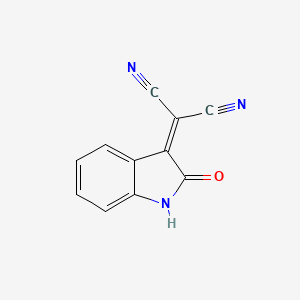

2-(2-Oxoindolin-3-ylidene)malononitrile

Description

The exact mass of the compound 2-(2-Oxoindolin-3-ylidene)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229043. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Oxoindolin-3-ylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxoindolin-3-ylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-oxo-1H-indol-3-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5N3O/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11(10)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRCJYBQPZJHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984743 | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-89-8 | |

| Record name | Isatylidene malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-89-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC55483 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Oxoindolin-3-ylidene)malononitrile synthesis mechanism

An In-Depth Technical Guide to the Synthesis Mechanism of 2-(2-Oxoindolin-3-ylidene)malononitrile

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile, a pivotal scaffold in medicinal chemistry and drug development. The core of this synthesis is the Knoevenagel condensation of isatin with malononitrile. This document elucidates the underlying reaction mechanism, explores the causal relationships behind various catalytic strategies and reaction conditions, and presents a validated, step-by-step experimental protocol. Designed for researchers, chemists, and drug development professionals, this guide integrates mechanistic theory with practical, field-proven insights to ensure a thorough understanding of this critical chemical transformation.

Introduction: The Significance of the 2-Oxoindoline Scaffold

The 3-alkenyl-2-oxindole framework is a privileged structure in pharmaceutical chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] These derivatives are recognized as potent kinase inhibitors and cytotoxic agents with apoptosis-inducing properties.[1][2] 2-(2-Oxoindolin-3-ylidene)malononitrile, in particular, serves as a highly versatile intermediate. Its electron-deficient exocyclic double bond makes it an excellent Michael acceptor, enabling the construction of more complex heterocyclic systems, including spirooxindoles, through various synthetic transformations.[1][3] Understanding the nuances of its synthesis is paramount for chemists aiming to leverage this scaffold for novel therapeutic agents.

The Knoevenagel Condensation: A Mechanistic Framework

The synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of a compound with an active methylene group (in this case, malononitrile) to a carbonyl group (the C3-keto group of isatin), followed by a dehydration step to yield the final α,β-unsaturated product.[4][5]

The general workflow for this specific condensation can be visualized as follows:

Figure 1: High-level workflow for the Knoevenagel condensation of isatin and malononitrile.

The Core Reaction Mechanism: A Step-by-Step Elucidation

The efficacy of the Knoevenagel condensation hinges on the acidity of the α-protons of the active methylene compound. The two electron-withdrawing nitrile groups in malononitrile significantly increase the acidity of its methylene protons (pKa ≈ 11), making them readily abstractable by even a weak base.

The reaction proceeds through the following discrete steps:

-

Carbanion Formation: A base (or the polar protic solvent itself in some cases) abstracts a proton from malononitrile, creating a highly nucleophilic resonance-stabilized carbanion.

-

Nucleophilic Attack: The malononitrile carbanion attacks the electrophilic C3 carbonyl carbon of the isatin molecule. This is typically the rate-determining step. This addition breaks the carbonyl π-bond, forming a tetrahedral alkoxide intermediate.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent molecule, yielding a neutral aldol-type addition product (a 3-hydroxy-3-(dicyanomethyl)indolin-2-one).

-

Dehydration: The aldol intermediate undergoes elimination of a water molecule. This step is often facilitated by the catalyst (acid or base) and driven by the formation of a highly conjugated system. The result is the stable, colored final product, 2-(2-oxoindolin-3-ylidene)malononitrile.

This mechanistic pathway is illustrated in the diagram below:

Figure 2: Step-by-step mechanism of the Knoevenagel condensation between isatin and malononitrile.

Causality of Experimental Choices: Catalysts and Conditions

The choice of catalyst and solvent system is critical and directly influences reaction kinetics, yield, and environmental impact. While the reaction can proceed under various conditions, the selection is a deliberate choice based on desired outcomes such as reaction time, purity, and adherence to green chemistry principles.

| Catalyst System | Solvent | Temp. (°C) | Typical Time | Yield (%) | Rationale and Field Insights |

| Piperidine [3] | Ethanol | Reflux | 1-3 h | >90 | A classic, highly effective basic catalyst. The volatile amine facilitates easy workup, but its toxicity is a drawback. Often used as a benchmark for optimization. |

| SBA-Pr-SO₃H [6][7] | Water | 80 | 10-20 min | ~98 | A solid acid catalyst that aligns with green chemistry principles. It is heterogeneous, allowing for easy recovery and reuse. The acidic protons activate the isatin carbonyl, while the aqueous medium promotes the reaction.[6][7] |

| None ("On Water") [4] | Water | RT | 15 min | >95 | This eco-friendly approach leverages the unique properties of water to accelerate the reaction, potentially through hydrophobic effects and hydrogen bonding, eliminating the need for any catalyst.[4] |

| **Iodine (I₂) **[3] | Ethanol | RT | 30-60 min | >90 | Molecular iodine acts as a mild Lewis acid, activating the carbonyl group of isatin towards nucleophilic attack. This method offers mild conditions and high efficiency.[3] |

| Mechanochemistry [4] | None (Grinding) | RT | 5-10 min | >98 | Ball milling provides energy through mechanical force, promoting the reaction in the absence of a solvent. This is a highly efficient and environmentally benign "dry" method.[4] |

A Self-Validating Experimental Protocol

This protocol describes a robust and reproducible synthesis using a solid acid catalyst in an aqueous medium, reflecting modern green chemistry standards.[6][7]

Materials and Equipment:

-

Isatin (1.0 eq)

-

Malononitrile (1.1 eq)

-

Sulfonic acid-functionalized silica (SBA-Pr-SO₃H) (10 mol%)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reactant Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (e.g., 1.47 g, 10 mmol), malononitrile (0.73 g, 11 mmol), and deionized water (20 mL).

-

Causality: Using a slight excess of malononitrile ensures the complete consumption of the more valuable isatin starting material. Water serves as an environmentally benign solvent.

-

-

Catalyst Addition: Add the sulfonic acid-functionalized silica (SBA-Pr-SO₃H) catalyst to the suspension.

-

Causality: As a heterogeneous catalyst, it provides acidic sites to activate the reaction while remaining in the solid phase for simple removal later.

-

-

Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexane eluent). The formation of a colored product is a visual indicator.

-

Causality: Heating accelerates the reaction rate. Vigorous stirring is essential to ensure proper mixing in the heterogeneous mixture.

-

-

Product Isolation: Upon completion (typically < 20 minutes), cool the reaction mixture to room temperature. The solid product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.

-

Causality: The product has low solubility in cold water, allowing for efficient isolation by simple filtration.

-

-

Purification and Catalyst Recovery: Wash the collected solid with cold deionized water (2 x 10 mL) to remove any unreacted malononitrile and other water-soluble impurities. The catalyst (SBA-Pr-SO₃H) is collected along with the product. To separate, the solid can be dissolved in a suitable organic solvent like ethyl acetate, the catalyst filtered off, and the solvent evaporated. For many applications, the crude product after washing is of sufficient purity.

-

Causality: Washing with cold water minimizes product loss while ensuring purity. The ability to filter off and reuse the catalyst is a key advantage of this method.

-

-

Drying and Characterization: Dry the resulting orange/red solid in a vacuum oven. The final product, 2-(2-oxoindolin-3-ylidene)malononitrile, can be characterized by standard analytical techniques.

Conclusion

The synthesis of 2-(2-oxoindolin-3-ylidene)malononitrile via the Knoevenagel condensation is a cornerstone reaction for accessing a valuable class of heterocyclic compounds. While traditional methods using basic catalysts are effective, modern approaches emphasizing green chemistry principles—such as the use of solid acid catalysts in water or solvent-free mechanochemistry—offer significant advantages in terms of efficiency, safety, and sustainability. A thorough understanding of the underlying mechanism, from carbanion generation to the final dehydration, empowers chemists to make informed decisions about reaction conditions, thereby optimizing the synthesis for applications in drug discovery and materials science.

References

-

Le Tacon, S., et al. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 26(21), 6443. Available at: [Link]

-

Azizi, N., et al. (2006). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. Journal of Chemical Research, 2006(5), 325-326. (A representative link discussing this methodology: [Link])

-

Lashgari, N., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 300-304. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 244537, 2-(2-Oxoindolin-3-ylidene)malononitrile. Retrieved from [Link]

-

Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(7), 2337. (A related synthesis methodology: [Link])

-

Pasha, M. A., & Jayashankara, V. P. (2007). An efficient and rapid synthesis of 2-(2-oxoindolin-3-ylidene) malononitrile using molecular iodine in water. Bioorganic & Medicinal Chemistry Letters, 17(1), 60-62. (Referenced via[3])

-

Wikipedia contributors. (2023, December 2). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Shanthi, G., & Subbiahpandi, A. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13(23), 15557-15567. Available at: [Link]

-

Choi, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis. Bioorganic Chemistry, 150, 107481. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02152A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]

- 7. researchgate.net [researchgate.net]

The Architectural Blueprint of a Promising Bioactive Scaffold: A Technical Guide to the Crystal Structure of 2-(2-Oxoindolin-3-ylidene)malononitrile

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 2-(2-Oxoindolin-3-ylidene)malononitrile, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into the synthesis, solid-state architecture, and intermolecular interactions that govern the properties of this important heterocyclic compound.

Introduction: The Significance of the Oxindole Core

The oxindole scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Derivatives of 2-oxoindoline are known to possess anticancer, antimicrobial, and anti-inflammatory properties, making them attractive starting points for drug discovery programs.[2] The title compound, 2-(2-Oxoindolin-3-ylidene)malononitrile, is a versatile synthetic intermediate, often prepared through the Knoevenagel condensation of isatin with malononitrile.[3][4] Its unique electronic and structural features, arising from the conjugated system and the presence of multiple hydrogen bond donors and acceptors, make the study of its crystal structure crucial for understanding its chemical behavior and for designing novel therapeutic agents. A detailed knowledge of the three-dimensional arrangement of molecules in the solid state provides invaluable information about polymorphism, solubility, and potential intermolecular interactions with biological targets.[5][6]

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile is most commonly achieved via the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction.[5][7] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.[3]

Experimental Protocol: Synthesis via Knoevenagel Condensation

Causality behind Experimental Choices: The use of a basic catalyst, such as piperidine or triethylamine, is essential to deprotonate the active methylene group of malononitrile, generating a nucleophilic carbanion that attacks the electrophilic C3 carbonyl carbon of isatin. The subsequent dehydration step is often facilitated by the catalyst and/or elevated temperatures to yield the final conjugated product. Ethanol is a common solvent choice due to its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. The resulting 2-(2-Oxoindolin-3-ylidene)malononitrile is typically obtained as a yellow to orange crystalline solid.[8]

Diagram of the Knoevenagel Condensation Workflow:

Caption: Workflow for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile.

Protocol for Single Crystal Growth

Rationale for Method Selection: Slow evaporation is a widely used and effective technique for growing high-quality single crystals of organic compounds. The gradual removal of the solvent allows the molecules to self-assemble into a well-ordered crystal lattice, which is essential for X-ray diffraction analysis. The choice of solvent is critical; a solvent in which the compound has moderate solubility at room temperature is ideal.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a saturated solution of purified 2-(2-Oxoindolin-3-ylidene)malononitrile in a suitable solvent (e.g., ethyl acetate or an ethanol/dichloromethane mixture) in a clean vial.

-

Evaporation: Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of the compound should form.

-

Harvesting: Carefully harvest the crystals from the mother liquor using a spatula or forceps and dry them on a filter paper.

Crystallographic Analysis: Unveiling the Molecular Structure

While a specific Crystallographic Information File (CIF) for the title compound is not publicly available, a detailed analysis of the closely related N-methylated analog, 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile , provides significant insights into the expected crystal structure.[9][10] The addition of a methyl group is not expected to drastically alter the fundamental packing motifs, although it will preclude the formation of N-H···O hydrogen bonds.

Crystallographic Data for 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile

The following table summarizes the crystallographic data for this closely related compound, which serves as a robust model for understanding the structure of the title compound.[9][10]

| Parameter | Value |

| Chemical Formula | C₁₂H₇N₃O |

| Formula Weight | 209.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9720 (14) |

| b (Å) | 9.929 (2) |

| c (Å) | 15.084 (3) |

| β (°) | 100.25 (3) |

| Volume (ų) | 1027.5 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| R-factor | 0.057 |

Data obtained from Wang et al. (2013).[9]

The molecule is reported to be almost planar, which is expected due to the extensive π-conjugation across the oxindole and malononitrile moieties.[9] This planarity plays a crucial role in the solid-state packing, facilitating efficient stacking interactions.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

Caption: A simplified workflow of single-crystal X-ray diffraction analysis.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing of 2-(2-Oxoindolin-3-ylidene)malononitrile is dictated by a network of non-covalent interactions. While the N-methylated analog lacks the N-H donor for classical hydrogen bonding, the parent compound possesses this functionality, which is expected to significantly influence its crystal packing.

Hydrogen Bonding

In the crystal structure of 2-(2-Oxoindolin-3-ylidene)malononitrile, the amide N-H group and the carbonyl oxygen atom of the oxindole ring are potent hydrogen bond donors and acceptors, respectively. Furthermore, the nitrogen atoms of the nitrile groups can also act as hydrogen bond acceptors. It is highly probable that the molecules will form intricate hydrogen-bonding networks, such as chains or dimers, through N-H···O=C and potentially weaker C-H···N≡C and C-H···O=C interactions.[10] In many isatin derivatives, N–H···O hydrogen bonds are a dominant feature in their crystal structures, often leading to the formation of centrosymmetric dimers or extended chains.[11]

π-π Stacking Interactions

The planar nature of the 2-(2-Oxoindolin-3-ylidene)malononitrile molecule makes it an ideal candidate for significant π-π stacking interactions.[12] These interactions, arising from the overlap of the π-orbitals of adjacent aromatic and conjugated systems, are expected to play a crucial role in the stabilization of the crystal lattice.[8] The electron-rich oxindole ring system and the electron-deficient malononitrile moiety create a push-pull system, which can lead to favorable offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize attractive van der Waals forces.[13] Such stacking is a common feature in the crystal packing of oxindole derivatives.[5]

Diagram of Potential Intermolecular Interactions:

Caption: Key intermolecular interactions in the crystal structure.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the crystal structure of 2-(2-Oxoindolin-3-ylidene)malononitrile, drawing upon established synthetic methodologies and crystallographic data from a closely related analog. The interplay of strong hydrogen bonding and significant π-π stacking interactions governs the supramolecular assembly of this important bioactive molecule. A thorough understanding of this solid-state architecture is paramount for the rational design of new oxindole-based therapeutic agents with improved physicochemical properties. Future work should focus on obtaining the specific crystal structure of the title compound to unequivocally determine its packing arrangement and to explore the potential for polymorphism, which can have profound implications for its pharmaceutical development.

References

-

Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. [Link]

-

Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1095. [Link]

-

PubChem. (n.d.). 2-(2-Oxoindolin-3-ylidene)malononitrile. National Center for Biotechnology Information. [Link]

-

Heiner, B. R., et al. (2024). C–H···O Hydrogen Bonding in Pentamers of Isatin. The Journal of Physical Chemistry C, 128(1), 465-474. [Link]

-

Geffen, Y., et al. (2019). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 24(18), 3356. [Link]

-

Ziarani, G. M., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 331-335. [Link]

-

Patil, S. A., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. RSC Advances, 13(23), 15687-15695. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

-

Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [Link]

-

Gomaa, M. A. M., & Hassan, D. K. (2019). Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides. Archiv der Pharmazie, 352(12), e1900209. [Link]

-

Julian, P. L., & Pikl, J. (1935). A CONDENSATION OF ACETOPHENONE WITH ISATIN BY THE KNOEVENAGEL METHOD. Journal of the American Chemical Society, 57(3), 560-561. [Link]

-

ResearchGate. (n.d.). Detail of the π–π stacking in the crystal packing of the title compound... [Link]

-

Patil, S. A., et al. (2023). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. PubMed Central. [Link]

-

Glidewell, C., et al. (2006). Hydrogen-bonded chains of rings linked by iodo±carbonyl interactions in 5-iodoisatin and hydrogen. Acta Crystallographica Section C: Crystal Structure Communications, C62(5), o321-o323. [Link]

-

Shtukenberg, A. G., et al. (2021). Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction. Chemical Science, 12(34), 11416-11425. [Link]

-

Karanam, V. M., et al. (2010). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Indian Journal of Chemistry - Section B, 49B(11), 1529-1533. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unprecedented Packing Polymorphism of Oxindole: An Exploration Inspired by Crystal Structure Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unprecedented packing polymorphism of oxindole inspired by crystal structure prediction - American Chemical Society [acs.digitellinc.com]

- 7. cetjournal.it [cetjournal.it]

- 8. researchgate.net [researchgate.net]

- 9. 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(2-Oxoindolin-3-ylidene)malononitrile: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth analysis of 2-(2-Oxoindolin-3-ylidene)malononitrile, a prominent member of the 3-alkenyl-2-oxindole class of heterocyclic compounds. This molecule serves as a critical structural motif and a versatile synthetic intermediate in medicinal chemistry and materials science. We will explore its fundamental chemical identifiers, physicochemical properties, and detailed synthetic protocols, with a focus on the causality behind methodological choices. Furthermore, this guide will delve into the compound's spectroscopic signature, its significant role as a pharmacophore in the development of kinase inhibitors, and its broader applications. The content is structured to provide researchers, scientists, and drug development professionals with a robust and actionable understanding of this important molecule, grounded in authoritative references and field-proven insights.

Core Compound Identification

Precise identification is the cornerstone of any chemical research. 2-(2-Oxoindolin-3-ylidene)malononitrile is known by several names and registry numbers across various databases.

-

IUPAC Name: 2-(2-oxo-1H-indol-3-ylidene)propanedinitrile[1]

-

CAS Number: 6623-89-8[1]

-

Molecular Formula: C₁₁H₅N₃O[1]

-

Synonyms: (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile, 3-(Dicyanomethylene)oxindole, 3-(Dicyanomethylene)-2-indolone, Tyrphostin derivative 22.[1][2]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is crucial for its handling, application, and formulation. The key data for 2-(2-Oxoindolin-3-ylidene)malononitrile are summarized below.

| Property | Value | Source |

| Molecular Weight | 195.18 g/mol | [1] |

| Monoisotopic Mass | 195.043261791 Da | [1][3] |

| Appearance | Light yellow to brown crystalline powder | [2] |

| Physical State | Solid at 20°C | [2] |

| Storage | Store in a cool (<15°C), dark place under an inert gas | [2] |

| Sensitivity | Air Sensitive | [2] |

Hazard Identification and Safety

This compound is classified as hazardous and must be handled with appropriate precautions in a controlled laboratory environment.

-

GHS Classification: Acute Toxicity 3 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2.[1][2]

-

Hazard Statements: H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P301+P316 (IF SWALLOWED: Get emergency medical help immediately).[1]

Synthesis and Mechanistic Insights

The primary and most efficient route for synthesizing 2-(2-Oxoindolin-3-ylidene)malononitrile is the Knoevenagel condensation . This reaction is a cornerstone of organic synthesis, involving the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (the C3-ketone of isatin), followed by a dehydration step.

The choice of malononitrile is strategic; its methylene protons are highly acidic due to the electron-withdrawing effect of the two adjacent nitrile groups, facilitating the formation of a carbanion intermediate required for the reaction.[4] Isatin provides the electrophilic carbonyl target within the privileged oxindole scaffold.

Caption: Knoevenagel condensation workflow for synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is selected here for its alignment with green chemistry principles, offering significantly reduced reaction times, often higher yields, and improved selectivity compared to conventional heating.[5]

Materials:

-

Isatin (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ethanol (or water) as solvent

-

Piperidine (catalytic amount, ~0.1 eq)

-

Microwave synthesis vial

Procedure:

-

Reactant Charging: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine isatin, malononitrile, and the chosen solvent (e.g., 3-5 mL of ethanol).

-

Catalyst Addition: Add a catalytic amount of piperidine to the suspension. The base is crucial for deprotonating the malononitrile to initiate the reaction.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for a short duration (typically 5-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction vessel to room temperature. The product often precipitates directly from the reaction mixture.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst.

-

Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent like ethanol or acetonitrile.

-

Validation: Dry the final product under vacuum and confirm its identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). A yield of over 90% is commonly achievable with this method.

Spectroscopic Characterization

The validation of the synthesized compound relies on its unique spectroscopic fingerprint.

-

Infrared (IR) Spectroscopy: Key expected peaks include a sharp, strong absorption around 2220 cm⁻¹ corresponding to the C≡N stretch of the nitrile groups. Amide N-H stretching will appear as a broad peak around 3200 cm⁻¹ , and the C=O (amide lactam) stretch will be visible near 1715-1720 cm⁻¹ .[6]

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the aromatic protons on the oxindole ring will appear in the δ 6.8-8.0 ppm region. A key signal will be the singlet for the amide N-H proton, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: Distinctive signals are expected for the two nitrile carbons (C≡N) around 115-120 ppm . The carbonyl carbon (C=O) will be significantly downfield, typically >165 ppm . The exocyclic double bond carbons (C=C) will also be prominent in the spectrum.[1]

-

Mass Spectrometry (MS): The molecular ion peak ([M]+) will be observed at m/z 195.04. Common adducts in electrospray ionization (ESI) would be [M+H]⁺ at m/z 196.05 and [M+Na]⁺ at m/z 218.03.[3]

Applications in Drug Discovery and Materials Science

The 2-(2-Oxoindolin-3-ylidene)malononitrile core is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal starting point for designing enzyme inhibitors.

Kinase Inhibition and Signal Transduction

Many derivatives of this compound belong to the tyrphostin family, which are known inhibitors of protein tyrosine kinases (PTKs).[1][5] PTKs are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of PTK activity is a hallmark of many cancers.

Caption: Inhibition of a Tyrosine Kinase signaling pathway.

Compounds like Tyrphostin AG-490, a well-known JAK2/EGFR inhibitor, share structural similarities and mechanisms of action.[7][8] They function by competing with ATP for the kinase's active site, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade that leads to tumor cell growth.[8] The 2-oxindole scaffold is also implicated in the modulation of AMP-activated protein kinase (AMPK) and can serve as a precursor for potent cytotoxic agents with apoptosis-inducing properties.[6]

Synthetic Building Block

Beyond its direct biological activity, this molecule is a valuable intermediate. The exocyclic double bond is highly activated by the electron-withdrawing nitrile groups, making it susceptible to various chemical transformations, including Michael additions and cycloadditions. This reactivity allows for its use in the synthesis of more complex heterocyclic systems, such as spirooxindoles, which are another class of compounds with significant pharmacological potential.[6]

Conclusion

2-(2-Oxoindolin-3-ylidene)malononitrile is a compound of significant scientific interest, bridging synthetic organic chemistry with cutting-edge drug discovery. Its straightforward and efficient synthesis, combined with the biological importance of the 2-oxindole scaffold, ensures its continued relevance. As a core component of kinase inhibitors and a versatile building block for complex molecular architectures, it represents a powerful tool for researchers aiming to develop novel therapeutics and functional materials. This guide has provided the foundational knowledge required to synthesize, characterize, and strategically apply this compound in a research setting.

References

-

El-Shagi, H., et al. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. MDPI. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244537, 2-(2-Oxoindolin-3-ylidene)malononitrile. PubChem. Available at: [Link]

-

Wang, D. C., et al. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

El-Shagi, H., et al. (2021). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. Available at: [Link]

-

Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. Available at: [Link]

-

Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. KU ScholarWorks. Available at: [Link]

-

PubChemLite (n.d.). 2-(2-oxoindolin-3-ylidene)malononitrile (C11H5N3O). PubChemLite. Available at: [Link]

-

Wikipedia (n.d.). Malononitrile. Wikipedia. Available at: [Link]

-

Aksenov, N. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. National Institutes of Health. Available at: [Link]

-

Reagents Direct (n.d.). Tyrphostin AG 490. Reagents Direct. Available at: [Link]

Sources

- 1. 2-(2-Oxoindolin-3-ylidene)malononitrile | C11H5N3O | CID 244537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Oxoindolin-3-ylidene)malononitrile | 6623-89-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. PubChemLite - 2-(2-oxoindolin-3-ylidene)malononitrile (C11H5N3O) [pubchemlite.lcsb.uni.lu]

- 4. Malononitrile - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reagentsdirect.com [reagentsdirect.com]

The Multifaceted Biological Activities of 2-(2-Oxoindolin-3-ylidene)malononitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-oxoindole core, a prominent heterocyclic motif found in numerous natural and synthetic compounds, has long been a focal point in medicinal chemistry. Its inherent structural features allow for diverse functionalization, leading to a wide spectrum of biological activities. Among the myriad of its derivatives, the 2-(2-oxoindolin-3-ylidene)malononitrile (OIMD) scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic insights into OIMD derivatives, with a primary focus on their anticancer and antimicrobial properties. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to accelerate the journey from compound synthesis to clinical candidacy.

I. The Isatin Core: A Foundation for Diverse Bioactivity

Isatin (1H-indole-2,3-dione) is a versatile endogenous compound that has captivated the attention of chemists and pharmacologists for over a century.[1][2][3] Its unique structural amalgam of a fused aromatic ring and a pyrrolidone ring containing both an amide and a ketone carbonyl group provides a rich chemical landscape for modification. This inherent reactivity, particularly at the C3-carbonyl group, makes it an ideal starting material for the synthesis of a vast library of heterocyclic compounds.[4]

The biological significance of isatin and its derivatives is well-documented, with activities spanning antiviral, anticonvulsant, anti-inflammatory, and, most notably, anticancer and antimicrobial domains.[1][2][3] This broad therapeutic window has cemented the isatin scaffold as a "privileged structure" in drug discovery, a testament to its ability to interact with multiple biological targets.

II. Synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile Derivatives: A Practical Approach

The quintessential method for synthesizing OIMD derivatives is the Knoevenagel condensation of an appropriately substituted isatin with malononitrile. This reaction is typically catalyzed by a base, with piperidine being a common and effective choice.

Visualizing the Synthesis Workflow

Caption: General workflow for the synthesis of OIMD derivatives.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted isatin (1 equivalent) and malononitrile (1-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a base, like piperidine (a few drops), to the reaction mixture.

-

Reaction Execution: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[5]

III. Anticancer Activity: A Primary Therapeutic Frontier

A significant body of research has highlighted the potent anticancer activities of OIMD derivatives against a wide array of human cancer cell lines.[6] These compounds often exhibit cytotoxicity in the micromolar to nanomolar range, positioning them as promising candidates for further preclinical and clinical development.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of OIMD derivatives is often attributed to their ability to inhibit critical enzymes and signaling pathways involved in tumor growth, proliferation, and survival.

1. Tyrosine Kinase Inhibition:

A primary mechanism of action for many OIMD derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, OIMD derivatives can block its phosphorylation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[6]

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of OIMD derivatives.

2. Induction of Apoptosis and Cell Cycle Arrest:

Several studies have demonstrated that OIMD derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). Furthermore, these compounds can cause cell cycle arrest, typically at the G2/M or G1 phase, thereby preventing cancer cell division and proliferation.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of OIMD derivatives are commonly quantified using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | Thiazole derivative | HepG2 (Liver) | 0.047 (VEGFR-2) | |

| 11 | 5-Bromo-pyrrolidone fused | HCT116 (Colon) | ~3 | [8] |

| 12 | 5-Iodo-pyrrolidone fused | HCT116 (Colon) | < 3 | [8] |

| Sunitinib | (Reference Drug) | HepG2 (Liver) | 0.167 (VEGFR-2) | |

| Sunitinib | (Reference Drug) | HCT116 (Colon) | 3.42 | [8] |

Note: The above table provides a selection of reported IC50 values to illustrate the potency of OIMD derivatives. For a comprehensive understanding, it is essential to consult the primary literature.

IV. Antimicrobial Activity: A Growing Area of Interest

While the anticancer properties of OIMD derivatives have been extensively studied, their potential as antimicrobial agents is an emerging and promising field of research. The isatin scaffold itself is known to be a constituent of various molecules with antibacterial and antifungal activities.[3][9][10]

Evaluating Antimicrobial Efficacy

The antimicrobial activity of OIMD derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and reliable technique for this purpose.

Quantitative Analysis of Antimicrobial Activity

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| 10f, 10g, 10h | Staphylococcus aureus ATCC 6538 | 0.5 | [9] |

| 10f, 10g, 10h | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 0.5 | [9] |

| Gatifloxacin | (Reference Drug) | 0.5 | [9] |

| 5a | Staphylococcus aureus ATCC 25923 | 3.9 | [11] |

| 5h | Escherichia coli ATCC 25922 | 31.5 | [11] |

| 5p | Escherichia coli ATCC 25922 | 62.5 | [11] |

| Tetracycline | (Reference Drug) | - | [11] |

Note: The data presented here highlights the potential of OIMD derivatives as effective antimicrobial agents, particularly against Gram-positive bacteria, including resistant strains like MRSA.

V. Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and reliability of biological data, standardized and well-documented experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key assays used in the evaluation of OIMD derivatives.

A. MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of OIMD derivatives on cancer cell lines.[8][12][13]

Caption: Step-by-step workflow of the MTT assay.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

OIMD derivatives dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the OIMD derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[13]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of OIMD derivatives against bacteria.[14][15][16][17]

Materials:

-

96-well round-bottom microplates

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

OIMD derivatives dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic

-

Negative control (broth only)

-

Microplate reader (optional, for turbidimetric reading)

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the OIMD derivatives in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (bacteria with a known effective antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.[15]

VI. Structure-Activity Relationship (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of the OIMD derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

-

Substituents on the Oxindole Ring: The nature and position of substituents on the benzene ring of the oxindole moiety can significantly influence activity. Electron-withdrawing groups, such as halogens (F, Cl, Br), at the 5-position have been shown to enhance anticancer activity in some series.[6][8]

-

The Malononitrile Group: The dicyano-methylene group is a key pharmacophore, acting as a Michael acceptor and contributing to the compound's reactivity and interaction with biological targets.

-

N-Substitution of the Oxindole: Substitution on the nitrogen atom of the oxindole ring can modulate the lipophilicity and pharmacokinetic properties of the compounds, thereby affecting their overall efficacy.

VII. Conclusion and Future Perspectives

The 2-(2-oxoindolin-3-ylidene)malononitrile scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives have demonstrated potent anticancer and antimicrobial activities, underpinned by well-defined mechanisms of action. The synthetic accessibility and the potential for diverse structural modifications make this class of compounds particularly attractive for lead optimization and the development of next-generation drugs.

Future research in this area should focus on:

-

Expanding the chemical diversity of OIMD libraries to explore a wider range of biological targets.

-

In-depth mechanistic studies to elucidate the precise molecular interactions responsible for their biological effects.

-

Preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

-

Exploration of other therapeutic areas, such as antiviral and anti-inflammatory applications, where the isatin core has shown promise.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds, paving the way for the development of innovative treatments for cancer, infectious diseases, and beyond.

VIII. References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link].

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules. 2017;22(6):898. Available from: [Link].

-

Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. RSC Med. Chem. 2024;15:183-204. Available from: [Link].

-

Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules. 2024;29(23):5419. Available from: [Link].

-

Hassan Y, Sani U. Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. Molecules. 2025;3(4):200-206. Available from: [Link].

-

Gomaa MA, Hassan DK. Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides. Arch Pharm (Weinheim). 2019;352(12):e1900209. Available from: [Link].

-

Anwar C. A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. 2024;12(5):1-7. Available from: [Link].

-

Tabatabaei-dakhili F, et al. A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. Phytomedicine. 2011;18(11):949-54. Available from: [Link].

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules. 2017;22(6):898. Available from: [Link].

-

Horishny VY, et al. Synthesis and Antimicrobial Activity of 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile and [2-(1-Cyano-2-oxopropylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetic Acid Derivatives. Pharmacia. 2020;67(3):195-204. Available from: [Link].

-

Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules. 2017;22(6):898. Available from: [Link].

-

Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2011. Available from: [Link].

-

A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. International Journal of Pharmaceutical Sciences and Research. 2020;11(10): 4716-4723. Available from: [Link].

-

Design, synthesis, molecular modeling, and antiproliferative evaluation of new 2-oxoindolin-3-ylidene thiazole derivatives. RSC Med. Chem. 2024;15:183-204. Available from: [Link].

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules. 2022;27(9):2808. Available from: [Link].

-

da Silva JP, et al. Biological activities of isatin and its derivatives. Arch Pharm (Weinheim). 2001;334(7):227-33. Available from: [Link].

-

Henrik's Lab. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). 2021. Available from: [Link].

-

Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Molecules. 2021;26(23):7337. Available from: [Link].

-

Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. Molecules. 2021;26(23):7337. Available from: [Link].

-

Anwar C. A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development. 2024;12(5):1-7. Available from: [Link].

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link].

-

Antibacterial activities with the structure-activity relationship of coumarin derivatives. Eur J Med Chem. 2020;208:112832. Available from: [Link].

-

REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). International Journal of Innovations in Scientific Engineering. 2020;11:30-36. Available from: [Link].

-

Hassan Y, Sani U. Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. Molecules. 2025;3(4):200-206. Available from: [Link].

-

World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). 2025. Available from: [Link].

Sources

- 1. ajprd.com [ajprd.com]

- 2. Biological activities of isatin and its derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors | MDPI [mdpi.com]

- 7. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization, and antimicrobial activity of some new N-aryl-N'-(2-oxoindolin-3-ylidene)-benzohydrazonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. atcc.org [atcc.org]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. rr-asia.woah.org [rr-asia.woah.org]

Tautomeric Landscape of 2-(2-Oxoindolin-3-ylidene)malononitrile: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena inherent to 2-(2-oxoindolin-3-ylidene)malononitrile, a key scaffold in medicinal chemistry. Tautomerism, the interconversion of structural isomers, profoundly influences the physicochemical and pharmacological properties of a molecule, including its receptor binding affinity, membrane permeability, and metabolic stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the tautomeric landscape of this compound is paramount for rational drug design and optimization. This document delineates the principal tautomeric forms, provides a rationale for experimental and computational characterization, and outlines detailed protocols for their investigation.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism is a fundamental concept in organic chemistry that describes the dynamic equilibrium between two or more interconvertible structural isomers, known as tautomers.[1] This isomerism typically involves the migration of a proton, accompanied by a shift in the location of a double bond. In the context of drug discovery, the presence of multiple tautomers can have significant implications. Each tautomer possesses a unique three-dimensional shape, electronic distribution, and hydrogen bonding pattern, which in turn dictates its interaction with biological targets. Consequently, the predominant tautomer under physiological conditions may not be the most active one, creating a complex structure-activity relationship (SAR) landscape.

The 2-oxoindolin-3-ylidene core, a prominent feature in numerous bioactive molecules, is known to exhibit tautomerism.[2] The subject of this guide, 2-(2-oxoindolin-3-ylidene)malononitrile, combines this privileged scaffold with a highly electron-withdrawing malononitrile group. This substitution is expected to significantly influence the electronic properties of the entire molecule and, consequently, its tautomeric preferences. A thorough characterization of the tautomeric equilibrium of this compound is therefore a critical step in harnessing its full therapeutic potential.

The Tautomeric Forms of 2-(2-Oxoindolin-3-ylidene)malononitrile

The structural complexity of 2-(2-oxoindolin-3-ylidene)malononitrile gives rise to several potential tautomeric forms. The primary equilibria to consider are the lactam-lactim and keto-enol tautomerisms.

Lactam-Lactim Tautomerism

The amide functionality within the oxindole ring can exist in either a lactam or a lactim form.[3] The lactam form contains a carbonyl group (C=O) and an N-H bond, while the lactim form features a hydroxyl group (C-OH) and a C=N double bond within the five-membered ring. Generally, for isatin and its derivatives, the lactam form is thermodynamically more stable and predominates in the solid state.[4]

Keto-Enol Tautomerism

The exocyclic portion of the molecule, influenced by the malononitrile group, introduces the possibility of keto-enol tautomerism. This would involve the migration of the N-H proton to one of the nitrile nitrogen atoms or the carbonyl oxygen, leading to a variety of enol-like structures with different conjugation patterns. The strong electron-withdrawing nature of the two nitrile groups can influence the acidity of the N-H proton and the stability of the potential enol forms.

The principal tautomers of 2-(2-oxoindolin-3-ylidene)malononitrile are depicted below:

Caption: Potential tautomeric equilibria for 2-(2-oxoindolin-3-ylidene)malononitrile.

Experimental Characterization of Tautomeric Equilibria

A multi-pronged experimental approach is essential to unequivocally identify the predominant tautomeric forms and to quantify their relative populations under various conditions. The choice of solvent is a critical parameter, as it can significantly influence the tautomeric equilibrium by stabilizing one form over another through specific solute-solvent interactions like hydrogen bonding.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the solution-state structure of molecules and is therefore indispensable for studying tautomerism.

Rationale: The different tautomers of 2-(2-oxoindolin-3-ylidene)malononitrile will have distinct sets of chemical shifts and coupling constants for their protons and carbons. For instance, the lactam form will exhibit a characteristic N-H proton signal, which will be absent in the lactim form. The lactim form, in turn, will show a hydroxyl proton signal. Similarly, the carbon chemical shifts, particularly for the carbonyl carbon and the carbons of the exocyclic double bond, will be significantly different between the tautomers. Variable-temperature NMR studies can also provide insights into the thermodynamics of the tautomeric interconversion.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Prepare solutions of 2-(2-oxoindolin-3-ylidene)malononitrile at a concentration of 5-10 mg/mL in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, Acetonitrile-d₃).

-

Data Acquisition:

-

Acquire ¹H NMR spectra at a high field strength (e.g., 400 MHz or higher) to achieve good signal dispersion.

-

Acquire ¹³C NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of carbon signals.

-

Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to unambiguously assign all proton and carbon signals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the different tautomers in the ¹H NMR spectra to determine their relative populations in each solvent.

-

Analyze the chemical shifts to infer the electronic environment of the nuclei in each tautomer.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to monitor changes in the tautomeric equilibrium.

Rationale: The different tautomers will have distinct conjugated systems and therefore will absorb light at different wavelengths. By monitoring the changes in the UV-Vis spectrum as a function of solvent polarity or pH, it is possible to infer shifts in the tautomeric equilibrium. For instance, an increase in the conjugation length in one tautomer would be expected to lead to a bathochromic (red) shift in its maximum absorbance wavelength (λ_max).

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a series of solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis:

-

Identify the λ_max for the major absorption bands in each solvent.

-

Correlate the changes in λ_max and molar absorptivity with solvent polarity parameters (e.g., dielectric constant) to understand the effect of the solvent on the tautomeric equilibrium.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Rationale: The lactam and lactim forms, as well as the keto and enol forms, will exhibit characteristic vibrational frequencies. The lactam form will show a strong carbonyl (C=O) stretching band, typically in the range of 1650-1750 cm⁻¹, and an N-H stretching band around 3200-3400 cm⁻¹. The lactim form will lack the C=O stretch but will show a C=N stretching vibration and an O-H stretching band. These distinct spectral features allow for the identification of the predominant tautomer in the solid state (using KBr pellet or ATR) and in solution.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

For solution-phase analysis, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in an appropriate IR cell.

-

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic stretching frequencies for C=O, N-H, O-H, and C=N bonds to determine the dominant tautomeric form.

Computational Chemistry: A Predictive and Complementary Tool

In silico methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to complement experimental studies of tautomerism.[6]

Rationale: DFT calculations can be used to predict the relative stabilities of the different tautomers in the gas phase and in solution (using implicit or explicit solvent models). By calculating the Gibbs free energy of each tautomer, it is possible to predict their equilibrium populations. Furthermore, computational methods can simulate spectroscopic data (NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions), which can be compared with experimental results to aid in the assignment of spectra to specific tautomers.[7]

Computational Workflow: DFT Analysis of Tautomers

Caption: A typical workflow for the computational investigation of tautomerism using DFT.

Data Presentation and Interpretation

For a clear and concise presentation of the findings, all quantitative data should be summarized in tables.

Table 1: Solvent Effects on the Tautomeric Equilibrium of 2-(2-Oxoindolin-3-ylidene)malononitrile from ¹H NMR

| Solvent | Dielectric Constant | % Lactam-Keto | % Lactim | % Enol Isomer 1 | % Enol Isomer 2 |

| CDCl₃ | 4.8 | ||||

| Acetone-d₆ | 21.1 | ||||

| Acetonitrile-d₃ | 37.5 | ||||

| DMSO-d₆ | 46.7 | ||||

| Methanol-d₄ | 32.7 |

Note: The percentages are to be determined from the integration of the corresponding signals in the ¹H NMR spectra.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data

| Tautomer | Method | Key ¹³C Chemical Shifts (ppm) | Key IR Frequencies (cm⁻¹) | λ_max (nm) |

| Lactam-Keto | Experimental | C=O, Cα, Cβ | ν(C=O), ν(N-H) | |

| Calculated | C=O, Cα, Cβ | ν(C=O), ν(N-H) | ||

| Lactim | Experimental | C-O, C=N | ν(O-H), ν(C=N) | |

| Calculated | C-O, C=N | ν(O-H), ν(C=N) |

Note: The specific chemical shifts and vibrational frequencies are to be filled in upon experimental and computational analysis.

Conclusion and Future Directions

A thorough understanding of the tautomeric behavior of 2-(2-oxoindolin-3-ylidene)malononitrile is a prerequisite for its successful development as a therapeutic agent. The integrated experimental and computational approach outlined in this guide provides a robust framework for characterizing the tautomeric landscape of this important molecule. Future studies could explore the influence of pH on the tautomeric equilibrium, which is particularly relevant for understanding its behavior in different biological compartments. Additionally, co-crystallization studies with relevant biological targets could provide invaluable insights into the specific tautomeric form responsible for its pharmacological activity.

References

-

MDPI. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5434. [Link]

-

PMC. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. [Link]

-

PMC. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14971–15001. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. [Link]

-

ResearchGate. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1095. [Link]

-

ResearchGate. (n.d.). Unveiling geometrical isomers and tautomers of isatin-hydrazones by NMR spectroscopy. [Link]

-

MDPI. (n.d.). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Study On The Structural Features And Reactivity Of Isatin. [Link]

-

PubMed. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. Chemistry Central Journal, 13(1), 74. [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

-

ResearchGate. (n.d.). (a) Tautomerization of isatin and (b) 1 H NMR of isatin in CD 3 OD and dimethyl sulfoxide (DMSO)-d 6 solvent. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. nano-ntp.com [nano-ntp.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2-(2-Oxoindolin-3-ylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Oxoindolin-3-ylidene)malononitrile, a prominent derivative of the isatin scaffold, is a compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility profile, which governs its behavior in biological systems and dictates the feasibility of its formulation and processing. This guide provides an in-depth exploration of the solubility of 2-(2-Oxoindolin-3-ylidene)malononitrile in common solvents, offering both a theoretical framework and practical methodologies for its determination. While comprehensive quantitative data for this specific molecule is not extensively published, this document synthesizes available information with established analytical protocols to empower researchers in their handling and application of this compound.

The Critical Role of Solubility in the Application of 2-(2-Oxoindolin-3-ylidene)malononitrile

The solubility of an active pharmaceutical ingredient (API) or a functional organic molecule is a critical physicochemical property that influences its entire lifecycle, from synthesis and purification to formulation and in vivo efficacy.[1] For 2-(2-Oxoindolin-3-ylidene)malononitrile, understanding its solubility is paramount for several key reasons:

-

Drug Development: In the pharmaceutical realm, poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic absorption.[2] Determining the solubility of this compound in various physiological and non-physiological media is a crucial first step in pre-formulation studies.

-